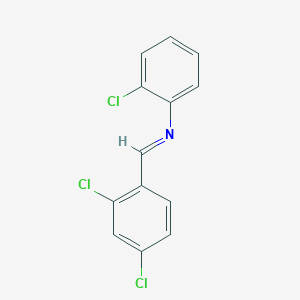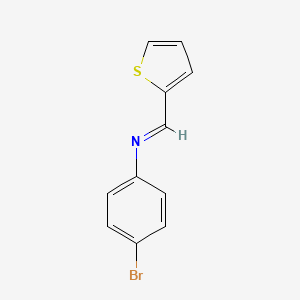
Carbobenzyloxyphenylalanylglycine benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxyphenylalanylglycine benzyl ester is a synthetic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.49 g/mol . It is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbobenzyloxyphenylalanylglycine benzyl ester can be synthesized through the esterification of carboxylic acids with alcohols. One common method involves the use of benzyne-mediated esterification under mild conditions, which provides high yields and good functional group tolerance . Another method involves the palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids under 1 atm of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These reactions are often catalyzed by metal complexes and conducted under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxyphenylalanylglycine benzyl ester undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols .
Applications De Recherche Scientifique
Carbobenzyloxyphenylalanylglycine benzyl ester is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of carbobenzyloxyphenylalanylglycine benzyl ester involves its role as a protecting group in peptide synthesis. It protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation . The compound is typically removed under mild acidic or basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbobenzyloxyalanylglycylglycine benzyl ester .
- Carbobenzyloxyglycylglycylleucine benzyl ester .
- Carbobenzyloxyisoleucylisoleucine benzyl ester .
Uniqueness
Carbobenzyloxyphenylalanylglycine benzyl ester is unique due to its specific structure, which includes a benzyl ester group and a carbobenzyloxy-protected phenylalanine residue. This structure provides unique reactivity and stability, making it particularly useful in peptide synthesis and other organic reactions .
Propriétés
Numéro CAS |
57294-43-6 |
|---|---|
Formule moléculaire |
C26H26N2O5 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
benzyl 2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C26H26N2O5/c29-24(32-18-21-12-6-2-7-13-21)17-27-25(30)23(16-20-10-4-1-5-11-20)28-26(31)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)(H,28,31) |
Clé InChI |
DOYRSIYTQFVMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


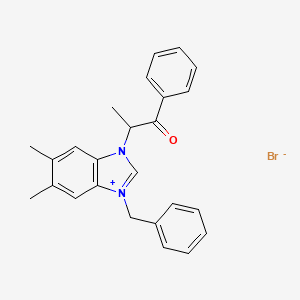

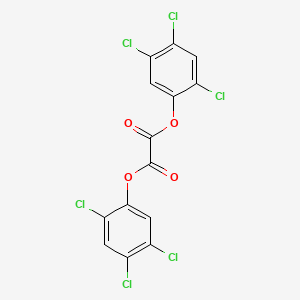
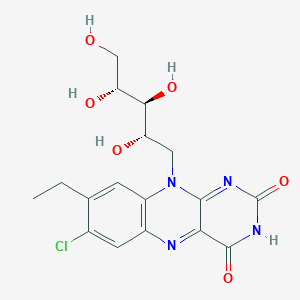
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


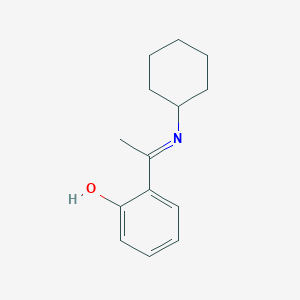

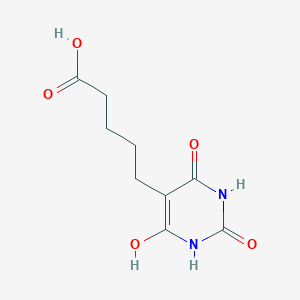
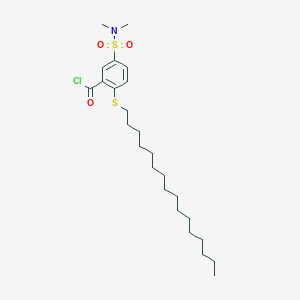
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
